Dinitrogen tetroxide

Description

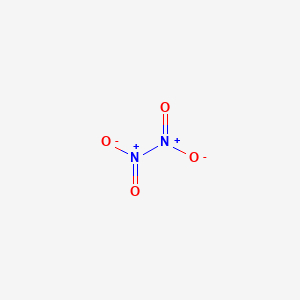

Structure

3D Structure

Properties

InChI |

InChI=1S/N2O4/c3-1(4)2(5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPZPJSADLPSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O4 | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dinitrogen tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893116 | |

| Record name | Nitrogen tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.011 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen tetroxide appears as red-brown liquid with a sharp, unpleasant chemical odor. Low-boiling (boiling point 21.15 °C) and held as a liquid by compression. Density 1.448 g / cm3. Consists of an equilibrium mixture of brown NO2 (nitrogen dioxide) and colorless N2O4 (dinitrogen tetroxide). Evolves poisonous brown vapors. Cylinders and ton containers may not be equipped with a safety relief device. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Liquid, Colorless gas; [HSDB] Red-brown liquid with a sharp unpleasant odor (kept liquid by compression); bp = 21.15 deg C; [CAMEO] | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70.1 °F at 760 mmHg (USCG, 1999), 21.15 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.45 g/cu cm at 20 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1551 mmHg (USCG, 1999), 904.0 [mmHg], 9.04X10+2 mm Hg at 25 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Yellow liquid below 22 °C, Colorless liquid; equilibrium with NO2, Brown liquid under pressure /Nitrogen dioxide/ | |

CAS No. |

10544-72-6 | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetroxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-tetroxide-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen oxide (N2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITROGEN TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9APC3P75A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.8 °F (USCG, 1999), -9.3 °C | |

| Record name | NITROGEN TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen tetroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dinitrogen tetroxide synthesis and properties for researchers

An In-depth Technical Guide to Dinitrogen Tetroxide: Synthesis, Properties, and Core Applications for Researchers

This compound (N₂O₄), also known as nitrogen tetroxide (NTO), is a powerful oxidizing agent with significant applications in aerospace, chemical synthesis, and industrial processes.[1][2] It exists in a temperature-dependent equilibrium with nitrogen dioxide (NO₂), a property that dictates its physical state, appearance, and chemical reactivity.[1][3] This guide provides a comprehensive technical overview of the synthesis, properties, and key experimental protocols relevant to N₂O₄ for researchers, scientists, and professionals in drug development.

Physical, Structural, and Thermodynamic Properties

This compound is a diamagnetic compound that, in its pure liquid form, is colorless.[1][4] However, it often appears as a brownish-yellow or reddish-brown liquid due to the presence of dissolved NO₂ from the equilibrium mixture.[1][5] Solid N₂O₄ is white and melts at -11.2 °C.[1] The molecule is planar, featuring a notably long and weak N-N bond.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 92.011 g/mol | [1] |

| Appearance | White solid, colorless liquid, orange/red-brown gas | [1][5] |

| Density (liquid) | 1.44246 g/cm³ (at 21 °C) | [1][7] |

| Melting Point | -11.2 °C (261.9 K) | [1][2] |

| Boiling Point | 21.69 °C (294.84 K) | [1][4] |

| Vapor Pressure | 96 kPa (at 20 °C) | [4][7] |

| Critical Temperature | 158.2 °C (431.4 K) | [8] |

| Critical Pressure | 100 atm | [8] |

| Magnetic Susceptibility | -23.0×10⁻⁶ cm³/mol | [7] |

Table 2: Structural Parameters

| Parameter | Value | Source |

| N-N Bond Distance | 1.78 Å | [1][7] |

| N-O Bond Distance | 1.19 Å | [1][7] |

| Molecular Geometry | Planar (D₂h symmetry) | [7] |

Table 3: Thermodynamic Data

| Property | Value | Source |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | +9.16 kJ/mol | [4][7] |

| Standard Molar Entropy (S⁰₂₉₈) | 304.29 J·K⁻¹·mol⁻¹ | [4][9] |

| Heat of Fusion | 3502 cal/mol | [9] |

| Heat of Vaporization | 9110 cal/mol | [9] |

| Enthalpy of Dissociation (N₂O₄ ⇌ 2NO₂) | +57.23 kJ/mol | [1][7] |

The N₂O₄ ⇌ 2NO₂ Equilibrium

The most defining characteristic of this compound is its reversible dissociation into nitrogen dioxide.[1]

N₂O₄ (colorless) ⇌ 2NO₂ (red-brown gas)

This equilibrium is highly sensitive to temperature.[10] The forward reaction (dissociation) is endothermic, meaning that an increase in temperature shifts the equilibrium to the right, favoring the formation of the reddish-brown NO₂.[3][11] Conversely, cooling shifts the equilibrium to the left, favoring the formation of colorless N₂O₄.[11] At its melting point of -11.2 °C, the solid is exclusively N₂O₄, while at temperatures above 140 °C, the gas is almost entirely NO₂.[8][12]

Caption: Figure 1: Temperature-Dependent Equilibrium of N₂O₄ and NO₂

Synthesis of this compound

N₂O₄ can be prepared through various methods, with the industrial-scale Ostwald process and laboratory-scale reaction of nitric acid with copper being the most common.

Industrial Production: The Ostwald Process

This compound is produced in large quantities as an intermediate in the manufacture of nitric acid via the Ostwald process.[1][13] This multi-step process begins with the catalytic oxidation of ammonia.

Experimental Protocol (Ostwald Process Overview):

-

Ammonia Oxidation: Ammonia (NH₃) is oxidized over a platinum-rhodium catalyst at high temperatures to produce nitric oxide (NO) and water.[1] Steam is often used as a diluent to manage the combustion temperature.[1]

-

4 NH₃(g) + 5 O₂(g) → 4 NO(g) + 6 H₂O(g)

-

-

Nitric Oxide Oxidation: The resulting nitric oxide is cooled and then oxidized with excess oxygen to form nitrogen dioxide (NO₂).[1]

-

2 NO(g) + O₂(g) → 2 NO₂(g)

-

-

Dimerization and Condensation: The nitrogen dioxide gas then dimerizes into this compound (N₂O₄) as it is cooled further in a brine-cooled liquefier, causing it to condense into its liquid form.[1][6]

-

2 NO₂(g) ⇌ N₂O₄(l)

-

Caption: Figure 2: Simplified workflow for the industrial synthesis of N₂O₄.

Laboratory-Scale Synthesis

A practical laboratory synthesis involves the reaction of concentrated nitric acid with a metal, typically copper.[14][15] This method is suitable for producing smaller, high-purity quantities.[16]

Experimental Protocol (Laboratory Synthesis):

-

Reaction Setup: Assemble an all-glass apparatus to minimize metal impurities.[15] Place high-purity copper pellets or turnings into a reaction vessel.

-

Reagent Addition: Slowly add concentrated (e.g., 70%) nitric acid to the reaction vessel containing the copper. This initiates the reaction, evolving reddish-brown nitrogen dioxide (NO₂) gas.[15]

-

Cu(s) + 4 HNO₃(aq) → Cu(NO₃)₂(aq) + 2 NO₂(g) + 2 H₂O(l)

-

-

Gas Purification: Pass the evolved gas stream, which contains NO₂ along with some water and nitric acid vapor, through a drying agent. A Nafion™ tube dryer or a cold trap can be effective in removing excess water.[15] An oxygen carrier gas can be used to convert any trace amounts of nitric oxide (NO) back to NO₂.[15]

-

Condensation: Route the purified NO₂ gas through a condenser cooled to a temperature below N₂O₄'s boiling point but above its freezing point (e.g., using an ice-salt bath or a cryocooler set to ~0 °C). The NO₂ will dimerize and condense into liquid this compound.[15]

-

Collection and Storage: Collect the liquid N₂O₄ in a suitable receiving flask. For long-term storage and to remove residual water or acid, the product can be stored over a molecular sieve.[15]

Caption: Figure 3: Workflow for the laboratory synthesis of N₂O₄.

Key Reactions and Applications

Rocket Propellant

One of the most significant uses of N₂O₄ is as a storable liquid oxidizer in rocket propulsion systems.[1] It is hypergolic, meaning it ignites spontaneously upon contact with hydrazine-based fuels (e.g., hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH)).[1][2][17] This eliminates the need for a complex ignition system, increasing reliability. This property was utilized in the Titan rocket family, the Apollo spacecraft, and the Space Shuttle's reaction control system.[1]

-

Example Reaction (with Hydrazine): N₂O₄(l) + 2 N₂H₄(l) → 3 N₂(g) + 4 H₂O(g)[2]

Propellant-grade NTO is often mixed with a small percentage of nitric oxide (NO), which inhibits stress-corrosion cracking of titanium alloy components.[1] This mixture is referred to as "mixed oxides of nitrogen" or MON.[1]

Caption: Figure 4: Logical flow of a hypergolic reaction for rocket propulsion.

Chemical Synthesis

N₂O₄ is a versatile reagent in chemical synthesis. It reacts with water to produce both nitric acid (HNO₃) and nitrous acid (HNO₂).[1]

-

N₂O₄ + H₂O → HNO₃ + HNO₂

It is also used to prepare anhydrous metal nitrate complexes and serves as a potent nitrating agent in organic chemistry.[1][14] The mechanism for its nitrating and oxidizing behavior often involves the homolytic cleavage of the weak N-N bond to generate two highly reactive NO₂ radicals.[14]

Safety and Handling

This compound is highly toxic, corrosive, and a strong oxidizer.[2][18] Proper safety protocols are critical.

-

Handling: Use only in well-ventilated areas or within closed systems.[18][19] Personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, protective clothing, and vapor-proof goggles, is mandatory.[8][20]

-

Storage: Store in a dry, cool, well-ventilated, and fireproof location, away from combustible materials.[18] Containers should be protected from physical damage and stored upright.[21]

-

Spills: In case of a spill, evacuate the area immediately. Stop the flow of product if possible and ventilate the area. Water spray can be used to reduce vapors.[21]

-

Toxicity: N₂O₄ is fatal if inhaled, and the liquid causes severe skin burns and eye damage.[18] Exposure can lead to respiratory distress. In case of contact, immediately flush affected areas with copious amounts of water for an extended period and seek immediate medical attention.[18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Understanding the NO₂/N₂O₄ Equilibrium System - HSC Chemistry [hscprep.com.au]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Nitrogen oxide (N2O4) | N2O4 | CID 25352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Overview of this compound N2O4 [unacademy.com]

- 7. webqc.org [webqc.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Demo 4 - Equilibrium Between Nitrogen Dioxide and this compound [www-chem.ucsd.edu]

- 11. scienceready.com.au [scienceready.com.au]

- 12. arc.aiaa.org [arc.aiaa.org]

- 13. globallcadataaccess.org [globallcadataaccess.org]

- 14. This compound | High-Purity N2O4 Supplier [benchchem.com]

- 15. US11208326B1 - Method and apparatus for manufacturing nitrogen tetroxide - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

- 17. quora.com [quora.com]

- 18. cfindustries.com [cfindustries.com]

- 19. ghc.de [ghc.de]

- 20. holstongases.com [holstongases.com]

- 21. za.airliquide.com [za.airliquide.com]

N₂O₄ chemical characteristics for a scientific audience

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrogen tetroxide (N₂O₄), a powerful oxidizing agent and versatile reagent, exists in a temperature- and pressure-dependent equilibrium with its monomer, nitrogen dioxide (NO₂). This guide provides an in-depth exploration of the core chemical characteristics of N₂O₄, tailored for a scientific audience. It encompasses its physical and chemical properties, molecular structure, synthesis protocols, and key chemical reactions, with a focus on its applications in chemical synthesis and as a nitrating agent. Detailed experimental methodologies and safety protocols are provided to ensure safe handling and accurate experimental replication. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Physical and Chemical Properties

This compound is a colorless to brownish-yellow liquid, with the color indicating the presence of dissolved NO₂.[1] It is a highly volatile and corrosive substance with a sharp, unpleasant odor.[2] Below its melting point, N₂O₄ exists as a white solid.[3]

Table 1: Physical Properties of this compound (N₂O₄)

| Property | Value | Reference(s) |

| Molar Mass | 92.011 g/mol | [1] |

| Melting Point | -11.2 °C (261.95 K) | [1][4] |

| Boiling Point | 21.15 °C (294.3 K) | [2] |

| Density (liquid) | 1.44246 g/cm³ (at 21 °C) | [4] |

| Vapor Pressure | 96 kPa (at 20 °C) | [4] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈, gas) | +9.16 kJ/mol | [4] |

| Standard Molar Entropy (S°₂₉₈, gas) | 304.29 J/K·mol | [4] |

Chemically, N₂O₄ is a potent oxidizer and is hypergolic with certain fuels like hydrazine, a property utilized in rocket propulsion.[1] It is diamagnetic, in contrast to the paramagnetic NO₂ monomer.[4]

Molecular Structure and Bonding

The this compound molecule is planar, with a notable N-N bond distance of 1.78 Å, which is significantly longer than a typical N-N single bond (around 1.45 Å), indicating a relatively weak bond.[1] The N-O bond distances are approximately 1.19 Å.[1] The molecule can be conceptualized as two nitro groups (-NO₂) joined together.[1]

The N₂O₄ ⇌ 2NO₂ Equilibrium

This compound exists in a dynamic equilibrium with nitrogen dioxide, a reddish-brown gas.[1] The equilibrium is temperature-dependent; higher temperatures favor the formation of NO₂, while lower temperatures shift the equilibrium towards the colorless N₂O₄.[5]

N₂O₄(g) ⇌ 2NO₂(g) ΔH = +57.23 kJ/mol [1]

This equilibrium is a classic example of Le Chatelier's principle. Increasing the temperature supplies the endothermic reaction with the energy it needs to proceed, thus favoring the formation of NO₂. Conversely, decreasing the temperature favors the exothermic reverse reaction, leading to a higher concentration of N₂O₄.[6]

Table 2: Thermodynamic Data for the N₂O₄/NO₂ Equilibrium

| Thermodynamic Quantity | Value | Reference(s) |

| Enthalpy of Dissociation (ΔH°) | +57.23 kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈, N₂O₄) | +97.89 kJ/mol | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈, NO₂) | +51.31 kJ/mol | [6] |

Synthesis of this compound

Industrial Production

Industrially, N₂O₄ is produced via the catalytic oxidation of ammonia in what is known as the Ostwald process.[1] Ammonia is first oxidized to nitric oxide (NO), which is then oxidized to nitrogen dioxide (NO₂). The resulting NO₂ is then dimerized to N₂O₄ by cooling.[1]

Reaction Pathway:

-

4NH₃ + 5O₂ → 4NO + 6H₂O

-

2NO + O₂ → 2NO₂

-

2NO₂ ⇌ N₂O₄

Laboratory Synthesis

A common laboratory method for the preparation of N₂O₄ involves the reaction of concentrated nitric acid with a reducing agent, such as copper metal.[7]

Materials:

-

Concentrated nitric acid (70%)

-

Copper turnings

-

Gas washing bottle

-

Drying tube containing anhydrous calcium chloride

-

Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath)

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Set up the apparatus in a well-ventilated fume hood. The round-bottom flask containing copper turnings is connected to a gas washing bottle (empty, to catch any spray), which is then connected to the drying tube. The outlet of the drying tube leads to the cold trap.

-

Slowly add concentrated nitric acid to the copper turnings in the round-bottom flask. The reaction will begin to produce reddish-brown nitrogen dioxide gas. Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

-

Gently heat the flask to maintain a steady evolution of gas.

-

The NO₂ gas passes through the drying tube to remove any water vapor.

-

The dry NO₂ gas is then passed through the cold trap, where it condenses and dimerizes to form liquid this compound. The cold trap should be maintained at a temperature below the boiling point of N₂O₄ (21.15 °C) but above its melting point (-11.2 °C). A dry ice/acetone bath is effective for this purpose.

-

The collected liquid N₂O₄ will be a pale yellow to colorless liquid.

-

Once a sufficient amount of N₂O₄ has been collected, stop the reaction by ceasing the addition of nitric acid and turning off the heat.

-

Disconnect the cold trap and seal it to prevent the evaporation of the N₂O₄.

Key Chemical Reactions

Reaction with Water

This compound reacts with water to produce a mixture of nitric acid and nitrous acid.[1] This reaction is a key step in the industrial production of nitric acid.

N₂O₄ + H₂O → HNO₃ + HNO₂

The nitrous acid formed is unstable and can disproportionate to form more nitric acid and nitric oxide.

As an Oxidizing Agent

N₂O₄ is a powerful oxidizing agent. It is notably hypergolic with hydrazine and its derivatives, meaning they ignite spontaneously on contact.[1] This property makes it a valuable storable oxidizer for rocket propellants.

2N₂H₄ + N₂O₄ → 3N₂ + 4H₂O

In Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used for nitration and nitrosation reactions.

-

Nitration of Alkenes: N₂O₄ can add to alkenes to form dinitro compounds and nitro-nitrites.

-

Nitration of Aromatics: While not as common as mixed acid nitration, N₂O₄ can be used for the nitration of aromatic compounds, often in the presence of a catalyst.

-

Oxidation of Alcohols and Aldehydes: N₂O₄ can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Safety and Handling

This compound is a highly toxic and corrosive substance.[8] Inhalation of its vapors can cause severe respiratory damage, and contact with the liquid can cause severe burns.[8]

Table 3: Safety and Handling Precautions for this compound

| Precaution | Description | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant potential for exposure, a chemical-resistant apron and respiratory protection (e.g., a supplied-air respirator) are necessary. | [8] |

| Ventilation | All work with N₂O₄ must be conducted in a well-ventilated chemical fume hood. | [9] |

| Storage | Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat. Cylinders should be stored upright and secured. | [10] |

| Spill Response | In case of a spill, evacuate the area immediately. Use a water spray to knock down vapors. Neutralize small spills with a suitable agent like sodium bicarbonate. | [11] |

| Disposal | Dispose of as hazardous waste according to local, state, and federal regulations. Small amounts can be carefully neutralized by slowly adding to a large volume of a basic solution (e.g., sodium hydroxide). | [12] |

Conclusion

This compound is a compound of significant industrial and scientific importance. Its unique chemical characteristics, particularly its equilibrium with nitrogen dioxide and its potent oxidizing properties, make it a valuable reagent in a variety of applications, from rocket propulsion to the synthesis of fine chemicals. A thorough understanding of its properties, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [webbook.nist.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Dinitrogen_tetroxide [chemeurope.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. US7776305B2 - Method for purification of nitrogen oxide and apparatus for purification of nitrogen oxide - Google Patents [patents.google.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

Unveiling Dinitrogen Tetroxide: A Journey Through Early Research and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrogen tetroxide (N₂O₄), a compound of significant interest in fields ranging from aerospace engineering to chemical synthesis, has a rich history of discovery rooted in the foundational explorations of nitrogen oxides. This technical guide delves into the early research that led to the characterization of this compound, focusing on the pivotal experiments and the brilliant minds that unraveled its nature as a dimeric species in equilibrium with nitrogen dioxide (NO₂). We will explore the initial synthetic methods, present key quantitative data from seminal 19th-century studies, and provide detailed experimental protocols that paved the way for our modern understanding of this fascinating molecule.

Early Encounters with Nitrogen Oxides: The 18th Century Prelude

The story of this compound begins with the broader investigation of "airs" by pneumatic chemists of the 18th century. English scientist Joseph Priestley, between 1772 and 1780, was the first to isolate and describe several nitrogen oxides, including what he called "nitrous air" (nitric oxide, NO) and the reddish-brown gas we now know as nitrogen dioxide (NO₂)[1]. These early observations, often arising from the reaction of nitric acid with various metals, laid the groundwork for future investigations into the complex relationship between different nitrogen-oxygen compounds.[2]

The 19th Century: Unraveling the Dimer

The true understanding of this compound as a distinct chemical entity emerged in the 19th century, driven by systematic studies of the physical properties of nitrogen dioxide gas. Early chemists observed that the color of the gas produced by reacting nitric acid with metals like copper would fade upon cooling, suggesting a change in its molecular composition.[2] This phenomenon became the subject of rigorous quantitative investigation.

The Pivotal Vapor Density Studies

The key to understanding the nature of this compound lay in the careful measurement of its vapor density at different temperatures. According to Avogadro's hypothesis, the density of a gas is directly proportional to its molecular weight. Any deviation from the expected density of a single molecular species would indicate a more complex gaseous mixture.

In 1832, the German chemist Eilhard Mitscherlich conducted some of the earliest systematic studies on the vapor density of what was then known as "nitrogen peroxide." His experiments revealed that the vapor density of the gas decreased as the temperature increased, a finding that was inconsistent with the behavior of a single, stable compound.

Later, in 1857, French chemists Henri Étienne Sainte-Claire Deville and Louis Joseph Troost published more precise measurements of the vapor density of nitrogen peroxide over a wider range of temperatures. Their work provided compelling evidence that the gas was not a single substance but rather a mixture of two different molecules in equilibrium.

The prevailing hypothesis, further solidified by the work of Leopold von Pebal and Johann Wenzel in the 1860s, was that the colorless, higher molecular weight species, this compound (N₂O₄), dissociated into two molecules of the brown, lower molecular weight nitrogen dioxide (NO₂) as the temperature increased. This equilibrium can be represented as:

N₂O₄ (colorless) ⇌ 2NO₂ (brown)

The theoretical framework for this dissociation was further developed by August Friedrich Horstmann in the late 19th century, who applied the principles of thermodynamics to chemical equilibria.

Quantitative Data from Early Vapor Density Experiments

The following tables summarize the quantitative data from the seminal vapor density studies of the 19th century, which were instrumental in establishing the dimeric nature of this compound.

Table 1: Vapor Density of Nitrogen Peroxide (Relative to Air) as a Function of Temperature

| Temperature (°C) | Observed Vapor Density (Mitscherlich, ~1832) | Observed Vapor Density (Deville and Troost, 1857) | Theoretical Density (NO₂) | Theoretical Density (N₂O₄) |

| 26.7 | - | 2.65 | 1.589 | 3.178 |

| 35.4 | - | 2.52 | 1.589 | 3.178 |

| 39.8 | - | 2.46 | 1.589 | 3.178 |

| 49.6 | - | 2.26 | 1.589 | 3.178 |

| 60.2 | - | 2.08 | 1.589 | 3.178 |

| 70.0 | - | 1.92 | 1.589 | 3.178 |

| 80.6 | - | 1.80 | 1.589 | 3.178 |

| 90.0 | - | 1.72 | 1.589 | 3.178 |

| 100.1 | - | 1.68 | 1.589 | 3.178 |

| 135.0 | - | 1.60 | 1.589 | 3.178 |

Data compiled and analyzed by J. Willard Gibbs in "On the Vapor-Densities of Peroxide of Nitrogen, Formic Acid, Acetic Acid, and Perchloride of Phosphorus."[3]

Table 2: Early Measured Physical Properties of the N₂O₄/NO₂ Equilibrium Mixture

| Property | Value | Notes |

| Boiling Point | 21.15 °C | [4] |

| Melting Point | -11.2 °C | [5] |

| Appearance (Liquid) | Red-brown | The color is due to the presence of dissolved NO₂.[4] |

| Appearance (Solid) | Colorless | In the solid state, the equilibrium strongly favors the colorless N₂O₄.[5] |

Experimental Protocols of Early Synthesis and Analysis

The following sections detail the methodologies likely employed in the 19th century for the synthesis and analysis of this compound, based on historical accounts and the available technology of the era.

Synthesis of this compound (Nitrogen Peroxide)

1. Reaction of a Metal with Nitric Acid: This was a common laboratory method for generating nitrogen oxides.

-

Apparatus: A glass retort with a delivery tube, a series of wash bottles, and a cold trap (a U-tube immersed in a freezing mixture of ice and salt).

-

Procedure:

-

Place a reactive metal, such as copper turnings, in the retort.

-

Add concentrated nitric acid to the retort. A vigorous reaction ensues, producing a reddish-brown gas (a mixture of NO and NO₂).

-

Pass the evolved gas through a wash bottle containing water to remove any acid spray.

-

Further dry the gas by passing it through a tube containing a drying agent like anhydrous calcium chloride.

-

Pass the dried gas through the U-tube immersed in a freezing mixture. The this compound will condense as a pale yellow liquid or a colorless solid, depending on the temperature of the cold trap.

-

2. Thermal Decomposition of a Metal Nitrate: This method provides a more direct route to nitrogen dioxide, which can then be condensed.

-

Apparatus: A hard glass test tube or flask, a delivery tube, and a cold trap.

-

Procedure:

-

Place a dry metal nitrate, such as lead(II) nitrate, in the test tube.

-

Heat the test tube strongly. The lead nitrate decomposes to produce lead(II) oxide, nitrogen dioxide, and oxygen.

-

Pass the gaseous products through a cold trap to condense the this compound.

-

Measurement of Vapor Density (Dumas Method)

The Dumas method, or a variation thereof, was a standard technique for determining the vapor density of a substance in the 19th century.

-

Apparatus: A glass bulb with a long, narrow neck (a Dumas bulb), a beaker of water or other heating bath, a balance, and a barometer.

-

Procedure:

-

Weigh the empty, dry Dumas bulb.

-

Introduce a small amount of liquid this compound into the bulb and seal the tip of the neck.

-

Immerse the bulb in a heating bath at a known, constant temperature above the boiling point of the substance.

-

The liquid vaporizes and expands, displacing the air in the bulb.

-

Once the liquid has completely vaporized and the bulb is filled with the vapor at the bath temperature and atmospheric pressure, the tip of the neck is sealed with a flame.

-

Allow the bulb to cool to room temperature, then clean and weigh it.

-

Determine the volume of the bulb by breaking the tip under water and weighing the bulb filled with water.

-

The mass of the vapor and the volume of the bulb, along with the temperature and pressure, are used to calculate the vapor density.

-

Logical Progression of Discovery and Experimental Workflows

The understanding of this compound evolved through a logical sequence of observation, hypothesis, and experimentation. The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Experimental workflow for the 19th-century synthesis of this compound.

Caption: Experimental workflow for determining the vapor density of this compound using the Dumas method.

Conclusion

The early research and discovery of this compound represent a classic example of the scientific method in action. Through careful observation, hypothesis testing, and meticulous experimentation, 19th-century chemists transformed the understanding of a simple colored gas into the concept of a dynamic chemical equilibrium. The vapor density studies of Mitscherlich, Deville, and Troost, in particular, provided the crucial quantitative evidence that established the existence of the N₂O₄ dimer and its temperature-dependent dissociation into NO₂. These foundational studies not only elucidated the fundamental nature of this compound but also contributed significantly to the broader development of physical chemistry and the theory of chemical equilibrium. The experimental techniques developed during this era, though rudimentary by modern standards, were remarkably effective and laid the essential groundwork for the advanced chemical and physical analyses that are commonplace in research today.

References

Unraveling the Structure of Dinitrogen Tetroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular geometry and structure of dinitrogen tetroxide (N₂O₄). The information presented herein is curated for professionals in scientific research and drug development, with a focus on quantitative data, experimental methodologies, and structural visualization.

This compound exists in a temperature-dependent equilibrium with nitrogen dioxide (NO₂). This dynamic relationship, coupled with its own structural intricacies, makes N₂O₄ a molecule of significant interest. Understanding its precise molecular architecture is crucial for various applications, from chemical synthesis to materials science.

Molecular Geometry and Bond Parameters

The most stable form of this compound is a planar molecule with D₂h symmetry.[1] A key feature of its structure is the unusually long and weak nitrogen-nitrogen bond.[2] The molecule can be conceptualized as two nitro groups (-NO₂) joined together.[2]

Quantitative Structural Data

The following tables summarize the key structural parameters of this compound determined through various experimental techniques in both the gas and solid phases.

Table 1: Bond Lengths in this compound

| Bond | Gas Phase (Å) | Solid Phase (at 20 K) (Å) | Experimental Method |

| N-N | 1.782 (± 0.008) | 1.7562 (± 0.0004) | Electron Diffraction[3], Neutron Diffraction[4] |

| N-O | 1.190 (± 0.002) | 1.1893 (± 0.0005) | Electron Diffraction[3], Neutron Diffraction[4] |

Table 2: Bond Angles in this compound

| Angle | Gas Phase (°) | Solid Phase (at 20 K) (°) | Experimental Method |

| O-N-O | 135.4 (± 0.5) | 134.46 (± 0.06) | Electron Diffraction[3], Neutron Diffraction[4] |

The N₂O₄ ⇌ 2NO₂ Equilibrium

This compound is in constant equilibrium with nitrogen dioxide, a paramagnetic, brown gas. The position of this equilibrium is highly sensitive to temperature. At lower temperatures, the colorless, diamagnetic this compound is favored, while higher temperatures shift the equilibrium towards the formation of nitrogen dioxide.[2][5]

The thermodynamic parameters for this equilibrium are crucial for controlling and understanding reactions involving these species.

Table 3: Thermodynamic Data for the N₂O₄ ⇌ 2NO₂ Equilibrium

| Parameter | Value |

| ΔH° | +57.2 kJ/mol[5] |

| ΔS° | +175.83 J/(mol·K)[6] |

The equilibrium can be visualized as a dynamic process where the N-N bond in this compound cleaves to form two molecules of nitrogen dioxide.

Figure 1: Equilibrium between this compound and nitrogen dioxide.

Molecular Structure Visualization

The planar structure of this compound with its key bond parameters is illustrated below.

Figure 2: Molecular structure of this compound with bond lengths.

Experimental Protocols for Structural Determination

The precise determination of the molecular structure of this compound relies on sophisticated experimental techniques. Below are overviews of the methodologies employed.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[7]

Methodology Overview:

-

Sample Introduction: A gaseous sample of N₂O₄ is introduced into a high-vacuum chamber through a fine nozzle. The temperature of the nozzle is controlled to manipulate the N₂O₄/NO₂ equilibrium. For instance, studies have been conducted with nozzle tip temperatures ranging from -35 °C to 104 °C.[8][9]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet. The electrons are scattered by the electrostatic potential of the molecules.[7]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector, such as a photographic plate or an imaging plate.[7] A rotating sector may be used to compensate for the steep decline in scattering intensity with increasing scattering angle.[7]

-

Data Analysis:

-

The recorded diffraction pattern is digitized and corrected for experimental factors.

-

The intensity data is converted into a molecular scattering function.

-

A theoretical model of the molecule's structure (bond lengths, bond angles, and vibrational amplitudes) is refined to achieve the best fit between the calculated and experimental scattering patterns. This process often involves least-squares analysis.[3]

-

Low-Temperature X-ray and Neutron Diffraction

To study the structure of this compound in the solid state, low-temperature diffraction techniques are essential as N₂O₄ is a gas at room temperature.

Methodology Overview:

-

Crystal Growth: A single crystal of this compound is grown in situ within the diffractometer. This is achieved by carefully cooling gaseous NO₂/N₂O₄ in a controlled manner until it crystallizes. For neutron diffraction studies, crystals have been grown directly from NO₂ vapor.[4]

-

Cryostatic Control: The crystal is maintained at a very low temperature throughout the experiment using a cryostat, for example, at 20 K, 60 K, or 100 K.[4]

-

Diffraction Measurement: A beam of X-rays or neutrons is directed at the single crystal. The crystal lattice diffracts the beam at specific angles, producing a pattern of diffraction spots.

-

Data Collection and Processing: The intensities and positions of the diffraction spots are measured as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group Im3 for the cubic phase of N₂O₄).[4]

-

Structure Solution and Refinement: The processed data is used to calculate an electron density map (for X-ray diffraction) or a nuclear density map (for neutron diffraction) of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to obtain highly precise bond lengths and angles.[4]

Vibrational Spectroscopy Data

Vibrational spectroscopy provides further insight into the bonding and dynamics of the this compound molecule. The vibrational modes of N₂O₄ have been well-established through gas-phase Raman and infrared spectroscopy.[10]

Table 4: Selected Vibrational Frequencies for Gaseous N₂O₄

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

| N-N stretch | ~250 | Raman[10] |

| Symmetric NO₂ stretch | ~1380 | Raman[10] |

| Asymmetric NO₂ stretch | ~1750 | Infrared[10] |

Conclusion

The molecular structure of this compound is characterized by its planar geometry, D₂h symmetry, and a notably long N-N bond. Its existence in a dynamic equilibrium with nitrogen dioxide is a key aspect of its chemistry. The precise structural and thermodynamic parameters outlined in this guide, determined through advanced experimental techniques such as gas-phase electron diffraction, low-temperature neutron diffraction, and vibrational spectroscopy, provide a solid foundation for researchers and professionals working with this important nitrogen oxide.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Structure of this compound N2O4: Neutron diffraction study at 100, 60, and 20 K and ab initio theoretical calculations [inis.iaea.org]

- 5. NO2/ N2O4 Equilibrium Demonstration Sheet [chemed.chem.purdue.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. crawford.chem.vt.edu [crawford.chem.vt.edu]

An In-depth Technical Guide to the Lewis Structure and Bonding of Dinitrogen Tetroxide (N₂O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure, molecular geometry, and bonding characteristics of dinitrogen tetroxide (N₂O₄). The document delves into its Lewis structure, resonance forms, formal charge distribution, and the unique nature of its nitrogen-nitrogen bond, supported by quantitative data and experimental context.

N₂O₄ Lewis Structure and Formal Charge Analysis

The Lewis structure is a foundational representation of valence electron distribution in a molecule. For this compound, the process involves determining the arrangement of 34 total valence electrons (5 from each of the two nitrogen atoms and 6 from each of the four oxygen atoms)[1][2][3].

Step-by-Step Construction:

-

Valence Electron Count : Nitrogen (Group 15) contributes 5 valence electrons, and Oxygen (Group 16) contributes 6. Total Valence Electrons = (2 × 5) + (4 × 6) = 10 + 24 = 34 electrons[1][4].

-

Skeletal Structure : Nitrogen is less electronegative than oxygen, placing the two nitrogen atoms at the center, connected by a single bond. Each nitrogen atom is then bonded to two terminal oxygen atoms[1][2][5].

-

Electron Distribution : After forming the initial five single bonds (one N-N and four N-O), 24 electrons remain. These are distributed as lone pairs on the four oxygen atoms, satisfying their octets.

-

Octet Rule Fulfillment : In this arrangement, each nitrogen atom only has 6 valence electrons. To satisfy the octet rule for nitrogen, one lone pair from one oxygen atom attached to each nitrogen is moved to form a double bond with its respective nitrogen[1][3].

This process results in a primary Lewis structure where each nitrogen is single-bonded to the other nitrogen, single-bonded to one oxygen, and double-bonded to another oxygen.

Formal Charge Calculation: The formal charge on an atom in a Lewis structure is calculated as: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (½ Bonding Electrons)[6][7][8]

Applying this to the primary N₂O₄ structure:

-

Nitrogen Atoms : 5 - 0 - ½(8) = +1

-

Single-bonded Oxygen Atoms : 6 - 6 - ½(2) = -1

-

Double-bonded Oxygen Atoms : 6 - 4 - ½(4) = 0

The most stable Lewis structures minimize formal charges, but in N₂O₄, a separation of charge is unavoidable. The resulting structure features a +1 formal charge on each nitrogen atom and a -1 formal charge on two of the four oxygen atoms[9][10].

Resonance Structures

The N₂O₄ molecule exhibits resonance, meaning its true electronic structure is a hybrid of multiple valid Lewis structures. The double bonds and formal charges are delocalized across the molecule. Four equivalent resonance structures can be drawn by shifting the double bonds and the negative formal charges among the four oxygen atoms[11][12][13]. This delocalization contributes to the molecule's stability.

The average N-O bond order is calculated by averaging the bond types over the resonance structures. For any given N-O linkage, it is a double bond in one of the four resonance structures and a single bond in the other three. However, a more common representation shows two N-O bonds per nitrogen. In the most significant contributors, each nitrogen has one single and one double bond to oxygen. Therefore, the average bond order is (1 + 2) / 2 = 1.5[14].

Molecular Geometry and Bonding Analysis

VSEPR Theory and Molecular Shape: According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around each central nitrogen atom is determined by its three regions of electron density (the N-N single bond, one N-O single bond, and one N=O double bond). With three electron domains and no lone pairs on the nitrogen atoms, the electron geometry around each nitrogen is trigonal planar [5]. Consequently, the molecular geometry with respect to each nitrogen is also trigonal planar[5]. The entire N₂O₄ molecule is planar, with D₂h symmetry[15].

Hybridization: To accommodate the trigonal planar geometry, each nitrogen atom is sp² hybridized . The sp² hybrid orbitals form the three sigma (σ) bonds (N-N, N-O, N=O), and the remaining unhybridized p-orbital on each nitrogen participates in the pi (π) bonding with oxygen atoms.

The N-N Bond: A defining feature of this compound is its exceptionally long and weak N-N bond. Experimental data from electron diffraction place the N-N bond distance at approximately 1.78 Å (178 pm)[15][16][17]. This is significantly longer than a typical N-N single bond, such as in hydrazine (N₂H₄), which is about 1.45-1.47 Å[15][18].

The weakness of this bond is evidenced by the low dissociation enthalpy for the equilibrium N₂O₄ ⇌ 2NO₂, which is approximately 12.7 kcal/mol[19]. This weak bond is attributed to two main factors:

-

Electron Delocalization : The sigma bond electron pair is delocalized over the entire molecule, weakening the direct N-N overlap[15][20].

-

Electrostatic Repulsion : There is considerable electrostatic repulsion between the doubly occupied molecular orbitals of the two NO₂ fragments that constitute the molecule[15][20]. The repulsion between the electron-dense oxygen atoms across the N-N bond also contributes to its elongation.

Data Presentation: Molecular Properties

The structural parameters of N₂O₄ have been determined through various experimental and computational methods.

| Parameter | Experimental Value | Reference | Notes |

| Formula | N₂O₄ | [15] | Also known as Nitrogen Tetroxide (NTO). |

| Molar Mass | 92.011 g/mol | [15] | |

| Molecular Shape | Planar (D₂h symmetry) | [15] | The molecule is planar. |

| N-N Bond Length | 1.782 Å | [16][17] | Significantly longer than a typical N-N single bond (~1.45 Å). |

| N-O Bond Length | 1.190 Å | [16][17] | Intermediate between a single and double bond, consistent with resonance. |

| O-N-O Bond Angle | 135.4° | [16][17] | Wider than the ideal 120° for trigonal planar due to repulsion. |

| N-N-O Bond Angle | ~112.3° | [17] | |

| Hybridization (N) | sp² | [5][18] | Consistent with trigonal planar geometry. |

| Formal Charge (N) | +1 | [9] | In the most stable resonance structures. |

| Formal Charge (O) | -1 and 0 | [9] | Distributed among the oxygen atoms via resonance. |

Experimental Protocols for Structural Determination

The determination of N₂O₄'s molecular structure relies on advanced analytical techniques capable of probing gas-phase molecules, as it exists in equilibrium with NO₂.

-

Gas Electron Diffraction: This is a primary method for determining the bond lengths and angles of gas-phase molecules. In this technique, a beam of high-energy electrons is directed through a gaseous sample of N₂O₄. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded. By analyzing the intensity and angular distribution of this pattern, one can mathematically derive the internuclear distances (bond lengths) and angles with high precision[16].

-

High-Resolution Infrared (IR) and Rotational Spectroscopy: N₂O₄ is nonpolar and thus has no pure rotational spectrum[19]. However, high-resolution rovibrational spectroscopy (examining rotational fine structure within vibrational bands) can provide highly accurate rotational constants. From these constants, the moments of inertia of the molecule can be calculated. This information is then used to determine the precise molecular geometry, corroborating data from electron diffraction[16]. Ab initio quantum chemistry calculations are often used in conjunction with experimental spectra to refine the structural determination[16].

References

- 1. N2O4 Lewis Structure - How to draw the Electron Dot Structure for N2O4 [thegeoexchange.org]

- 2. pediabay.com [pediabay.com]

- 3. youtube.com [youtube.com]

- 4. Page loading... [guidechem.com]

- 5. topblogtenz.com [topblogtenz.com]

- 6. 5.2 Formal Charges and Resonance | General College Chemistry I [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. docsity.com [docsity.com]

- 11. chemistryscl.com [chemistryscl.com]

- 12. m.youtube.com [m.youtube.com]

- 13. sarthaks.com [sarthaks.com]

- 14. Solved There are four resonance structures for the N2O4 | Chegg.com [chegg.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 18. inorganic chemistry - N-N bond length in this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. crawford.chem.vt.edu [crawford.chem.vt.edu]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characteristics of Dinitrogen Tetroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of dinitrogen tetroxide (N₂O₄), a compound of significant interest in various chemical and physical processes. This document details the infrared, Raman, UV-Visible, and nuclear magnetic resonance spectroscopic properties of N₂O₄, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate key concepts and workflows.

Molecular Structure and Equilibrium

This compound exists in a temperature- and pressure-dependent equilibrium with its monomer, nitrogen dioxide (NO₂), a paramagnetic species.[1]

N₂O₄ ⇌ 2NO₂

This equilibrium is fundamental to understanding the spectroscopic properties of N₂O₄, as the presence of NO₂ can influence the observed spectra. The N₂O₄ molecule is planar, with a relatively long and weak N-N bond.[1]

Below is a representation of the equilibrium between this compound and nitrogen dioxide.

Caption: Equilibrium between this compound (N₂O₄) and Nitrogen Dioxide (NO₂).

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of N₂O₄. The molecule's planar D₂h symmetry governs the activity of its vibrational modes in both spectra.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits several absorption bands corresponding to its fundamental vibrational modes. The positions of these bands can vary depending on the phase (gas, liquid, or solid) of the sample.

Table 1: Infrared Absorption Bands of this compound (N₂O₄)

| Vibrational Mode | Gas Phase (cm⁻¹)[3][4] | Solid Phase (cm⁻¹)[5] | Assignment |

| ν₇ (B₁u) | ~429 | - | Out-of-plane bend |

| ν₉ (B₂u) | 1758 | 1746 | Asymmetric NO₂ stretch |

| ν₁₀ (B₂u) | ~265 | - | NO₂ rock |

| ν₁₁ (B₃u) | 1262 | 1265 | Symmetric NO₂ stretch |

| ν₁₂ (B₃u) | 752 | 758 | NO₂ deformation |

Note: The provided values are approximate and can vary based on experimental conditions.

Raman Spectroscopy

The Raman spectrum of N₂O₄ provides complementary information to its IR spectrum, with different vibrational modes being active.

Table 2: Raman Active Vibrational Frequencies of this compound (N₂O₄)

| Vibrational Mode | Gas Phase (cm⁻¹)[6] | Liquid Phase (cm⁻¹)[1] | Assignment |

| ν₁ (A₉) | 1380 | 1369 | Symmetric NO₂ stretch |

| ν₂ (A₉) | 808 | 808 | N-N stretch |

| ν₃ (A₉) | 266 | 283 | NO₂ deformation |

| ν₅ (B₁₉) | - | 1712 | Asymmetric NO₂ stretch |

| ν₆ (B₁₉) | 498 | - | NO₂ wag |

| ν₈ (B₂₉) | 672 | - | NO₂ twist |

Note: The provided values are approximate and can vary based on experimental conditions.

UV-Visible Spectroscopy

The UV-Visible spectrum of the N₂O₄/NO₂ equilibrium mixture is dominated by the strong absorption of NO₂ in the visible region, which is responsible for its brown color.[7][8] this compound itself is colorless and absorbs in the ultraviolet region.[9] The equilibrium can be shifted by changing the temperature, allowing for the deconvolution of the individual spectra.[10]

Table 3: UV-Visible Absorption of this compound (N₂O₄)

| Wavelength (nm) | Molar Absorptivity (ε) | Solvent/Phase |

| ~240 - 340 | Variable | Various organic solvents[9] |

| < 200 | Strong absorption | Gas Phase[11] |

Note: Quantitative data for the molar absorptivity of pure N₂O₄ is scarce and highly dependent on the complete removal of NO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive literature searches did not yield any experimental reports of the direct observation of the ¹⁴N or ¹⁵N NMR spectrum of this compound. The absence of such data is likely due to several experimental challenges:

-

Equilibrium with a Paramagnetic Species: The presence of the paramagnetic radical NO₂ in equilibrium with N₂O₄ would lead to significant line broadening in the NMR spectrum, making the detection of the diamagnetic N₂O₄ signals extremely difficult.

-

Quadrupolar Broadening (¹⁴N): The ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment, which interacts with electric field gradients, leading to very broad NMR signals.[12]

-

Low Natural Abundance and Sensitivity (¹⁵N): The ¹⁵N isotope has a much lower natural abundance (0.37%) and a smaller gyromagnetic ratio, resulting in inherently low sensitivity.

-

Chemical Reactivity: this compound is a highly reactive and corrosive substance, which poses challenges for sample handling and the long-term stability required for some NMR experiments.

Theoretical predictions of the NMR spectrum could be a potential avenue for future research to estimate the chemical shifts of the nitrogen atoms in N₂O₄.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

Infrared (IR) Spectroscopy (Gas Phase)

This protocol outlines the general procedure for obtaining a gas-phase Fourier Transform Infrared (FTIR) spectrum of this compound.

Caption: Workflow for Gas-Phase FTIR Spectroscopy of N₂O₄.

Methodology:

-

Sample Preparation:

-

Nitrogen dioxide (NO₂) is typically generated by the thermal decomposition of a metal nitrate (e.g., lead nitrate) or the reaction of nitric acid with a reducing agent.

-

The generated NO₂ gas is then passed through a cold trap (e.g., cooled with a dry ice/acetone bath) to condense it into liquid this compound.

-

A pre-evacuated gas cell with infrared-transparent windows (e.g., KBr or NaCl) is filled with a low pressure of N₂O₄ vapor by carefully allowing the liquid to warm and vaporize. The pressure should be kept low to minimize pressure broadening effects.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.

-

The gas cell is placed in the sample compartment of the spectrometer.

-

A background spectrum of the evacuated gas cell is recorded to account for any atmospheric absorptions and instrumental background.

-

The sample spectrum is then recorded. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

For temperature-dependent studies, a variable-temperature gas cell is required.

-

-

Data Processing:

-

The interferogram is subjected to a Fourier transform to obtain the frequency-domain spectrum.

-

The sample spectrum is ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the sample.

-

The resulting spectrum is then baseline-corrected, and the peak positions and intensities are determined.

-

Raman Spectroscopy (Liquid Phase)

This protocol describes the general procedure for obtaining the Raman spectrum of liquid this compound.

Methodology:

-

Sample Preparation:

-

Liquid this compound is obtained by condensing NO₂ gas in a cooled sample holder.

-

The sample can be sealed in a glass capillary tube or a cuvette suitable for low-temperature measurements.

-

It is crucial to work in a well-ventilated area or a fume hood due to the toxicity of N₂O₄ and NO₂.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a suitable laser excitation source (e.g., an argon ion laser or a diode laser) is used.

-

The sample is placed in a temperature-controlled sample holder to maintain it in the liquid state (melting point of N₂O₄ is -11.2 °C).[1]

-

The laser is focused onto the sample, and the scattered light is collected at a 90° angle to the incident beam.

-

The scattered light is passed through a monochromator to disperse the different wavelengths and then detected by a sensitive detector (e.g., a CCD camera).

-

The integration time and number of accumulations are optimized to obtain a good quality spectrum while avoiding sample degradation by the laser.

-

-

Data Processing:

-

The raw data (intensity vs. Raman shift in cm⁻¹) is processed to remove any background fluorescence or cosmic rays.

-

The spectrum is baseline-corrected, and the peak positions, intensities, and widths are determined.

-

UV-Visible Spectroscopy

This protocol outlines a method for studying the UV-Visible spectrum of the N₂O₄/NO₂ equilibrium.

Methodology:

-

Sample Preparation:

-

A sealed quartz cuvette of a known path length is filled with a known concentration of NO₂ gas.

-

The cuvette should be placed in a temperature-controlled cell holder within the spectrophotometer.

-

-

Instrumentation and Data Acquisition:

-

A dual-beam UV-Visible spectrophotometer is used.

-

The temperature of the sample is varied (e.g., using a Peltier-based temperature controller) to shift the equilibrium between N₂O₄ and NO₂.

-

Spectra are recorded at different temperatures across the desired wavelength range (e.g., 200-600 nm). A reference cuvette containing only the carrier gas (if any) or vacuum is used in the reference beam.

-

-

Data Processing and Analysis:

-

The absorbance spectra at different temperatures are recorded.

-

By applying Beer-Lambert's law and the known equilibrium constant for the N₂O₄ ⇌ 2NO₂ reaction at different temperatures, the individual absorbance spectra of N₂O₄ and NO₂ can be deconvoluted.

-

This deconvolution process allows for the determination of the molar absorptivity of N₂O₄ at different wavelengths.

-

References

- 1. Temperature dependent 15N NMR study of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Nitrogen NMR [chem.ch.huji.ac.il]

Methodological & Application

Application Notes and Protocols for Dinitrogen Tetroxide (N₂O₄) as a Rocket Propellant Oxidizer

Audience: Researchers, scientists, and aerospace professionals.

Introduction

Dinitrogen tetroxide (N₂O₄), commonly referred to as nitrogen tetroxide (NTO), is a powerful oxidizing agent crucial in the field of rocket propulsion.[1][2][3][4][5] Its significance stems from its ability to be stored as a liquid at room temperature and its hypergolic nature—spontaneously igniting upon contact—with hydrazine-based fuels.[1][2][4] This property simplifies rocket engine design by eliminating the need for a separate ignition system.[3][6] NTO has a storied history in space exploration, having been used in the propulsion systems of the Titan family of rockets, the U.S. Gemini and Apollo spacecraft, the Space Shuttle, and Russia's Proton rocket.[1][2][4] These application notes provide an overview of NTO's properties, detailed experimental protocols for its handling and analysis, and safety considerations for research applications.

Physicochemical Properties and Specifications

NTO is a dense, reddish-brown liquid that exists in a temperature-dependent equilibrium with its monomer, nitrogen dioxide (NO₂), a brown gas.[2][5][7] The chemical equilibrium is represented as N₂O₄ ⇌ 2NO₂.[1][8] The liquid is typically colorless, but the presence of dissolved NO₂ gives it a brownish-yellow appearance.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.